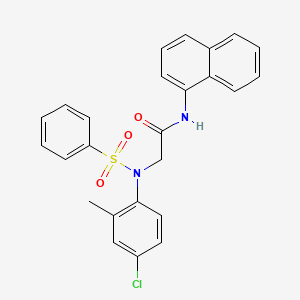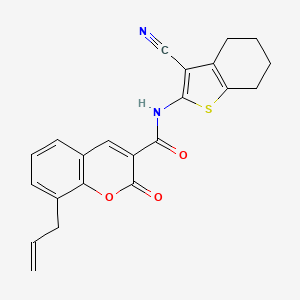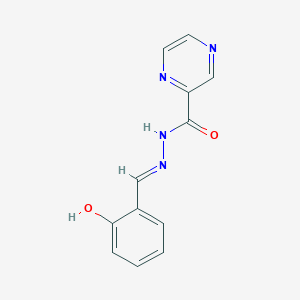![molecular formula C20H29N3O3 B6095427 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6095427.png)
1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPEP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of mGluR5 in various biological processes.
Mecanismo De Acción
MPEP acts as a competitive antagonist of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the activity of this compound, which can have a range of effects depending on the specific biological system being studied.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. For example, in studies of learning and memory, MPEP has been shown to impair certain types of memory consolidation. In studies of anxiety, MPEP has been shown to reduce anxiety-like behaviors in rodents. In studies of pain perception, MPEP has been shown to reduce hyperalgesia and allodynia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPEP in scientific research is its specificity for 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, which allows for selective manipulation of this receptor subtype. Additionally, MPEP is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of MPEP is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of MPEP can be variable depending on the specific system being studied, which can make interpretation of results challenging.
Direcciones Futuras
There are a number of potential future directions for research involving MPEP. One area of interest is the role of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide in addiction and substance abuse, as this receptor subtype has been implicated in the development of addictive behaviors. Additionally, there is interest in the potential therapeutic applications of this compound antagonists, particularly in the treatment of anxiety and pain disorders. Finally, there is ongoing research into the development of more selective and potent this compound antagonists, which could further enhance the utility of this compound in scientific research.
Métodos De Síntesis
MPEP can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(4-morpholinyl)ethylamine with 2-phenylethyl isocyanate, followed by cyclization with piperidine-3-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MPEP has been used extensively in scientific research to investigate the role of 1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide in various biological processes. This receptor subtype is known to be involved in a range of physiological functions, including learning and memory, anxiety, and pain perception. By selectively blocking this compound, researchers can gain insights into the specific role of this receptor subtype in these processes.
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19-7-6-18(16-23(19)11-10-22-12-14-26-15-13-22)20(25)21-9-8-17-4-2-1-3-5-17/h1-5,18H,6-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMNPBRGOUDNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-ethoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6095346.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6095348.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6095359.png)
![2-methoxy-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B6095365.png)
![(2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6095374.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B6095375.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6095383.png)
![N-(3-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6095385.png)




![1-cycloheptyl-N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6095424.png)
